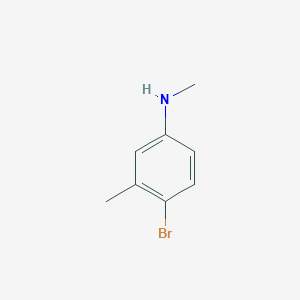

4-Bromo-n,3-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,3-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOXSFXMKFCJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304223 | |

| Record name | 4-Bromo-N,3-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80948-74-9 | |

| Record name | 4-Bromo-N,3-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80948-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,3-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo N,3 Dimethylaniline

N-Alkylation Strategies for Aniline (B41778) Derivatives

N-alkylation is a fundamental process in organic synthesis for introducing alkyl groups onto a nitrogen atom. In the context of synthesizing 4-bromo-N,3-dimethylaniline, this typically involves the methylation of a precursor bromoaniline.

Reductive Amination Approaches

Reductive amination, a versatile method for forming C-N bonds, can be applied to the synthesis of N-alkylated bromoanilines. This process generally involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. While direct reductive amination of 4-bromo-3-methylaniline (B1294692) with a methylating agent is a plausible route, literature often describes this approach for related bromoanilines. For instance, the reductive amination of primary aromatic amines with carbonyl compounds in the presence of a reducing agent like sodium borohydride (B1222165) is a well-established method for producing N-alkylated anilines. organic-chemistry.org The reaction of a bromoaniline with paraformaldehyde and a reducing agent such as sodium cyanoborohydride in a suitable solvent like tetrahydrofuran (B95107) represents a specific application of this strategy. researchgate.net

Palladium-catalyzed reductive amination has also emerged as a powerful tool. For example, a one-pot reductive N-alkylation of anilines with aldehydes can be achieved using a palladium on carbon (Pd/C) catalyst, with ammonium (B1175870) formate (B1220265) serving as an in-situ hydrogen donor. rsc.org This methodology has been successfully applied to a range of anilines, suggesting its potential applicability to bromo-substituted anilines. rsc.org Another approach involves the use of a palladium-based intermetallic catalyst for the N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" mechanism. chemrxiv.org

| Precursor | Reagents | Product | Key Features |

| 4-Bromoaniline (B143363) | Paraformaldehyde, Sodium cyanoborohydride, Acetic acid | N,N-dimethyl-4-bromoaniline | One-pot reaction at moderate temperature. researchgate.net |

| Primary Aromatic Amines | Carbonyl Compounds, Sodium Borohydride | N-Alkylated Anilines | General and selective method. organic-chemistry.org |

| Anilines | Aldehydes, Pd/C, Ammonium Formate | Mono-N-alkylated Anilines | One-pot, in-situ hydrogen donation. rsc.org |

Methylation with Alkylating Agents

Direct methylation of a bromoaniline precursor using an alkylating agent is a common and effective strategy. Alkylating agents are reactive compounds that can transfer an alkyl group to a nucleophile, such as the nitrogen atom of an amine. libretexts.org This process typically requires a base to neutralize the acid generated during the reaction. dtic.mil

For the synthesis of N,N-dimethyl-4-bromoaniline, 4-bromoaniline can be heated with methyl chloride or dimethyl sulfate, followed by neutralization with an aqueous base like sodium hydroxide. researchgate.net Another documented method involves the methylation of 4-bromo-3-(trifluoromethyl)aniline (B1346880) with trimethyl phosphate (B84403), which results in good yields of the corresponding N,N-dimethylated product. orgsyn.org The use of methyl iodide in the presence of a base like potassium carbonate is also a standard procedure for the methylation of anilines. acs.org It is important to note that the reaction of a primary or secondary amine with an alkyl halide can lead to the formation of a mixture of amine hydrohalide salts, which can limit the concentration of free amine available for alkylation. dtic.mil The use of a sterically hindered base can sometimes mitigate this issue. dtic.mil

| Precursor | Alkylating Agent | Base/Catalyst | Product |

| 4-Bromoaniline | Methyl chloride or Dimethyl sulfate | Sodium hydroxide | N,N-dimethyl-4-bromoaniline researchgate.net |

| 4-Bromo-3-(trifluoromethyl)aniline | Trimethyl phosphate | Not specified | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline orgsyn.org |

| N-alkylated aniline | Methyl iodide | Potassium carbonate | N-methylated product acs.org |

Regioselective Bromination of Precursors

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the primary method for introducing a bromine atom onto an aniline derivative. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. To achieve regioselectivity, particularly for para-bromination, specific brominating agents and reaction conditions are employed.

For the synthesis of 4-bromo-N,N-dimethylaniline, N,N-dimethylaniline can be treated with bromine in a solvent like glacial acetic acid. prepchem.com The product precipitates upon dilution with water and can be purified by recrystallization. prepchem.com A highly regioselective method for the para-bromination of N,N-dimethylaniline involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one. orgsyn.orgresearchgate.net This reagent allows for the monobromination of activated aromatic compounds with high yields. researchgate.net Another approach utilizes lanthanum(III) nitrate (B79036) hexahydrate as a catalyst for the regioselective bromination of anilines and phenols with elemental bromine in acetonitrile, leading to good yields of the para-brominated products. bibliomed.org Interestingly, treatment of N,N-dimethylaniline N-oxides with thionyl bromide results exclusively in the corresponding 4-bromo-N,N-dimethylanilines. nsf.gov

| Precursor | Brominating Agent | Catalyst/Conditions | Product | Yield/Selectivity |

| N,N-Dimethylaniline | Bromine | Glacial acetic acid | 4-Bromo-N,N-dimethylaniline | Almost theoretical yield prepchem.com |

| N,N-Dimethylaniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane, -10°C to 0°C | 4-Bromo-N,N-dimethylaniline | High yield orgsyn.orgresearchgate.net |

| N,N-Dimethylaniline | Bromine | Lanthanum(III) nitrate hexahydrate | 4-Bromo-N,N-dimethylaniline | 83% bibliomed.org |

| N,N-Dimethylaniline N-oxide | Thionyl bromide | Tetrahydrofuran, -78°C | 4-Bromo-N,N-dimethylaniline | Up to 69%, exclusive para-selectivity nsf.gov |

| N,N-Dimethylaniline | N-Bromosuccinimide (NBS) | Photochemical conditions | 4-Bromo-N,N-dimethylaniline | 93% conversion, 100% selectivity sci-hub.se |

Derivatization from Related Aromatic Compounds

The Sandmeyer reaction provides a powerful method for introducing a bromo substituent onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst. vedantu.comwikipedia.org This reaction is particularly useful for synthesizing aryl halides from aryl diazonium salts. wikipedia.org While the direct application to produce this compound would start from 4-amino-N,3-dimethylaniline, the principles of the Sandmeyer reaction are broadly applicable to aniline derivatives. The reaction is initiated by the formation of a nitrosonium ion from nitrous acid, which then reacts with the aromatic amine to form a diazonium salt. lumenlearning.com The diazonium group can then be replaced by a bromide using copper(I) bromide. wikipedia.org

A modified Sandmeyer-type reaction has been developed where aryl amine derivatives are converted to aryl bromides using bromodimethylsulfonium bromide, which is generated in situ from dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid. google.com This method offers an effective way to achieve the desired transformation. google.com

| Starting Material Type | Key Reagents | Intermediate | Final Product Type |

| Aryl Amine | Sodium nitrite, Hydrochloric acid, Copper(I) bromide | Aryl Diazonium Salt | Aryl Bromide wikipedia.org |

| Aryl Amine Derivative | Dimethyl sulfoxide, Hydrobromic acid, Nitrite | Diazonium Salt | Aryl Bromide Derivative google.com |

Reactivity and Mechanistic Investigations of 4 Bromo N,3 Dimethylaniline

Carbon-Carbon Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. 4-Bromo-N,3-dimethylaniline, as an aryl bromide, is a suitable substrate for various metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the formation of biaryl structures and other carbon-carbon bonds. wikipedia.orgikm.org.my The general mechanism for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgwikipedia.org

Suzuki Reaction:

The Suzuki reaction couples an organoboron reagent with an organohalide. wikipedia.org While specific studies on this compound are not extensively documented in the provided results, the reactivity of similar N-alkylanilines suggests its viability in such transformations. For instance, the Suzuki-Miyaura cross-coupling of 4-bromoaniline (B143363) derivatives with aryl boronic acids has been successfully demonstrated using palladium catalysts. nih.govmdpi.com The reaction conditions typically involve a palladium source, such as Pd(OAc)2 or Pd(PPh3)4, a base (e.g., K3PO4, Cs2CO3), and a suitable solvent like 1,4-dioxane (B91453) or toluene. mdpi.comacademie-sciences.fr The electronic nature of the substituents on the aniline (B41778) ring can influence the reaction, with electron-donating groups sometimes requiring optimized catalyst systems.

Stille Reaction:

The Stille reaction utilizes an organotin reagent as the coupling partner. ikm.org.mywikipedia.org Similar to the Suzuki reaction, it proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orglibretexts.org The synthesis of purine (B94841) derivatives has been achieved using a Stille cross-coupling reaction with N,N-dimethyl-4-(tributylstannyl)aniline, which is prepared from 4-bromo-N,N-dimethylaniline. mdpi.com This indicates that the bromo-dimethylaniline scaffold is amenable to the necessary transformations for Stille coupling. The reaction's versatility allows for the coupling of various sp2-hybridized groups. wikipedia.org

| Reaction | Catalyst System (Typical) | Coupling Partner | Key Features |

| Suzuki | Pd(OAc)2/Ligand, Pd(PPh3)4 | Arylboronic acid/ester | Mild reaction conditions, high functional group tolerance. wikipedia.orgjsynthchem.com |

| Stille | Pd(0) complexes (e.g., Pd(PPh3)4) | Organostannane | Tolerant of a wide range of functional groups. ikm.org.mywikipedia.org |

Nickel-Catalyzed Transformations

Nickel-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed processes. One notable example is the electrochemical homo-coupling of aryl halides.

Mechanistic studies on the nickel-catalyzed electrochemical homo-coupling of 4-bromo-N,N-dimethylaniline have provided valuable insights. nih.gov The reaction proceeds via a Ni(I)-based oxidative addition pathway. nih.gov The efficiency of this transformation is dependent on the ligand used for the nickel catalyst. For instance, using Ni(dmobpy)3Br2 as a catalyst resulted in the complete conversion of 4-bromo-N,N-dimethylaniline and an 81% yield of the homo-coupled product, N4,N4,N4',N4'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine. nih.gov In contrast, the Ni(2,2'-bpy)3Br2 catalyst gave a lower yield of 54% under the same conditions. nih.gov This highlights the tunability of the catalyst system to enhance reactivity, particularly for electron-rich aryl halides. nih.gov

Furthermore, nickel-catalyzed reductive alkylation of aryl bromides has been successfully applied to electron-rich substrates like 4-bromo-N,N-dimethylaniline, achieving high yields of the alkylated products. acs.orgacs.org This demonstrates the capability of nickel catalysis to overcome challenges associated with less reactive aryl halides.

| Catalyst System | Substrate | Product | Yield |

| Ni(dmobpy)3Br2 | 4-bromo-N,N-dimethylaniline | N4,N4,N4',N4'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine | 81% nih.gov |

| Ni(2,2'-bpy)3Br2 | 4-bromo-N,N-dimethylaniline | N4,N4,N4',N4'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine | 54% nih.gov |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org However, attempts to perform copper-catalyzed Ullmann-type reactions with 4-bromo-N,N-dimethylaniline have been met with challenges. mdpi.com

In one study, various reagent systems, including KOH/CuI/1,10-phenanthroline/n-Bu4NI, CuI/3,4,7,8-tetramethyl-1,10-phenanthroline/Cs2CO3, and CuI/K3PO4/8-hydroxyquinoline, were applied to the reaction of 4-bromo-N,N-dimethylaniline, but no conversion was observed. mdpi.com This suggests that the electronic and steric properties of 4-bromo-N,N-dimethylaniline may hinder the desired coupling under these specific conditions. In contrast, Ullmann coupling has been successfully used to form aryl-amine bonds in the synthesis of N,N-Bis(4-bromophenyl)-2,4-dimethylaniline by reacting 2,4-dimethylaniline (B123086) with 1-bromo-4-iodobenzene (B50087) in the presence of a copper(I) catalyst.

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring of this compound can be displaced by nucleophiles under certain conditions, although this is generally less facile than with activated aryl halides. For the related compound 3-bromo-N,N-diethyl-4-methylaniline, nucleophilic substitution with fluorine (fluorination) and cyanide (cyanation) has been reported. Fluorination can be achieved using palladium catalysts, while cyanation can be effected with copper cyanide at high temperatures. The bromine atom can also be substituted by amines or thiols. These examples suggest that this compound could potentially undergo similar nucleophilic aromatic substitution reactions, though specific conditions would need to be developed.

Formation of Organometallic Reagents

Aryl bromides are common precursors for the synthesis of organometallic reagents, such as Grignard reagents. The formation of a Grignard reagent from 4-bromo-N,N-dimethylaniline is a well-documented process. prezi.comresearchgate.netchegg.comscribd.comvernier.com This involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). prezi.com

The resulting Grignard reagent, (4-(dimethylamino)phenyl)magnesium bromide, is a potent nucleophile and can be used in a variety of subsequent reactions to form new carbon-carbon bonds. prezi.comvernier.com A classic application is the synthesis of triarylmethane dyes, such as crystal violet, where the Grignard reagent is reacted with an electrophile like diethyl carbonate. prezi.comresearchgate.netscribd.comvernier.com

Preparation of Grignard Reagent from 4-Bromo-N,N-dimethylaniline:

Reagents: 4-bromo-N,N-dimethylaniline, Magnesium turnings, THF (solvent), Iodine (activator) prezi.com

Procedure: Magnesium, THF, 4-bromo-N,N-dimethylaniline, and a crystal of iodine are heated to reflux. prezi.com The iodine helps to activate the magnesium surface. The reaction mixture is typically refluxed for a period to ensure complete formation of the Grignard reagent. prezi.com

Other Derivatization Reactions for Complex Architectures

The reactivity of the bromo-N-methylaniline scaffold can be harnessed to construct more complex molecular frameworks, including heterocyclic systems. One such example is the formation of oxadiazole derivatives.

While direct synthesis from this compound is not detailed, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of N-acylhydrazones or the reaction of amidoximes with carboxylic acid derivatives. nih.govnih.gov For instance, p-bromoaniline has been used as a starting material for the synthesis of 1,3,4-oxadiazole compounds. ijper.org The synthesis of 2-amino-1,3,4-oxadiazole derivatives can be achieved by reacting phenylacetic acid derivatives with thiosemicarbazide (B42300) in the presence of a dehydrating agent like POCl3. d-nb.info These methodologies could potentially be adapted for the synthesis of oxadiazole derivatives incorporating the N,3-dimethylaniline moiety, starting from a suitably functionalized precursor derived from this compound.

Mechanistic Studies and Kinetic Analysis of Transformations

Detailed mechanistic studies and kinetic analyses specifically for this compound are not extensively documented in publicly available literature. However, the reactivity of this molecule can be inferred by examining studies of its isomers and other structurally related substituted anilines. The electronic and steric effects of the bromo, N-methyl, and aryl methyl groups are key determinants of its behavior in chemical transformations.

Mechanistic insights are often drawn from studies on the more common isomer, 4-bromo-N,N-dimethylaniline. These investigations provide a foundational understanding of how the bromoaniline scaffold participates in various reactions, including palladium-catalyzed cross-coupling, electrochemical transformations, and oxidation reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

A detailed mechanistic study of the Buchwald-Hartwig C-N cross-coupling of 4-bromo-N,N-dimethylaniline with morpholine (B109124) revealed a complex "cocktail"-type catalytic system. orgsyn.org This system involves multiple active catalytic species, including mononuclear palladium complexes, palladium clusters, and palladium nanoparticles, operating through both homogeneous and heterogeneous pathways simultaneously. orgsyn.org The reaction is initiated by the reduction of a Pd(II) precatalyst to an active Pd(0) species. For instance, enolizable ketones like 3-pentanone (B124093) have been shown to be effective activators, reducing precatalysts such as [(DTBNpP)PdCl₂]₂ to the active Pd(0) form in the presence of a base. nsf.gov

The position of substituents can create significant steric hindrance. In a study on a related imine, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, it was observed that Suzuki coupling with ortho-substituted arylboronic acids resulted in low yields. mdpi.com This was attributed to steric hindrance, which impedes the transmetalation step of the catalytic cycle. mdpi.com Given the methyl group at the 3-position (ortho to the bromine) in this compound, similar steric challenges could be anticipated in its cross-coupling reactions.

Table 1: Conditions for Buchwald-Hartwig Coupling of 4-bromo-N,N-dimethylaniline orgsyn.org This table presents data for a related isomer to illustrate typical reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst (0.5 mol%) | Base | Solvent | Temperature (°C) | Time (min) |

|---|---|---|---|---|---|---|

| 4-bromo-N,N-dimethylaniline | Morpholine | [Pd(IPr)] | tBuOK | Toluene | 85 | 30 |

Electrochemical Reactions:

Electrochemical methods have been used to study the transformations of bromoanilines. A notable example is the nickel-catalyzed electrochemical homo-coupling of aryl halides. For the electron-rich 4-bromo-N,N-dimethylaniline, cyclic voltammetry studies demonstrated a Ni(I)-based oxidative addition pathway for the activation of the aryl-bromine bond. nih.gov The reaction rate was found to be highly dependent on the ligand used for the nickel catalyst. nih.gov

The study hypothesized that a more negative reduction potential of the Ni(I) species would enhance its reactivity toward electron-rich aryl halides. nih.gov This was confirmed by comparing different ligands. The use of a Ni(dmobpy)₃Br₂ catalyst led to the complete conversion of 4-bromo-N,N-dimethylaniline and a significantly higher yield of the homo-coupled product compared to the Ni(2,2'-bpy)₃Br₂ catalyst under the same conditions. nih.gov

Table 2: Nickel-Catalyzed Electrochemical Homo-Coupling of 4-bromo-N,N-dimethylaniline nih.gov This table presents data for a related isomer to illustrate the effect of catalyst choice on reaction outcome.

| Catalyst | Reaction Time (h) | Conversion (%) | Product Yield (%) |

|---|---|---|---|

| Ni(2,2'-bpy)₃Br₂ | 12 | 67 | 54 |

| Ni(dmobpy)₃Br₂ | 12 | 100 | 81 |

Oxidation Reactions:

The N,N-dimethylaniline moiety is susceptible to oxidation. Recent studies on the oxidation of N,N-dimethylaniline derivatives in water microdroplets have shown that the reaction can proceed spontaneously and rapidly without external catalysts. beilstein-journals.org The proposed mechanism involves the initial oxidation of the aromatic amine at the gas-liquid interface to form a radical cation. beilstein-journals.org This radical cation then reacts with a hydroxyl radical (˙OH) from a water dimer radical cation to produce the N-hydroxylated product. beilstein-journals.org This pathway was observed for several derivatives, including 4-bromo-N,N-dimethylaniline. beilstein-journals.org

In other contexts, the reaction of N,N-dimethylaniline with benzoyl peroxide has been shown to follow complex kinetics, described by the relation −d[P]/dt = kₐ[A][P] + kₑ[A]¹/²[P]³/². cdnsciencepub.com The mechanism involves the formation of an unstable Würster salt of tetramethylbenzidine as a key intermediate. cdnsciencepub.com

Hydrolytic Transformations of Related Carbamates:

While not a direct transformation of this compound itself, kinetic analysis of the hydrolysis of the structurally similar 4-bromo-3,5-dimethylphenyl N-methylcarbamate provides insight into the reactivity of the substituted phenyl ring system. The hydrolysis was studied in an alkaline solution and found to follow pseudo-first-order kinetics. researchgate.net The positive activation entropy (ΔS≠ = +35.73 J mol⁻¹ K⁻¹) and the lack of general base catalysis pointed towards a unimolecular elimination conjugate base (E1cB) hydrolytic mechanism, which proceeds through the formation of a methyl isocyanate intermediate. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Bromo N,3 Dimethylaniline

Quantum Chemical Calculations (e.g., Density-Functional Theory (DFT))

Density-Functional Theory (DFT) has emerged as a important method in quantum chemistry for studying the electronic properties of molecules. tci-thaijo.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, such as those performed using the B3LYP functional with a 6-311G(d,p) basis set, can provide detailed information about a molecule's geometry, electronic structure, and reactivity. tci-thaijo.org

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tci-thaijo.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. tci-thaijo.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. tci-thaijo.orgimist.ma A larger energy gap suggests higher stability and lower reactivity. imist.ma

In a study of the related compound, 4-bromo-N,N-dimethylaniline, the HOMO was found to be distributed over the entire molecule, while the LUMO was similarly delocalized. tci-thaijo.org The calculated energies for the HOMO, LUMO, and the energy gap are presented in the table below. These values provide an approximation of what could be expected for 4-bromo-N,3-dimethylaniline, although the different substitution pattern would lead to quantitative differences.

Table 1: Frontier Molecular Orbital Energies for 4-bromo-N,N-dimethylaniline

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.996 |

| ELUMO | -0.971 |

| Energy Gap (ΔE) | 5.025 |

Source: El Ouafy, H., et al., 2021. tci-thaijo.org

Mulliken population analysis is another tool used to understand the electronic structure by calculating the partial charges on each atom within the molecule. tci-thaijo.org This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to quantify a molecule's chemical behavior. tci-thaijo.org These descriptors, rooted in conceptual DFT, provide a framework for predicting how a molecule will interact with other chemical species. tci-thaijo.org

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, given by ω = χ² / (2η).

Nucleophilicity: The ability of a molecule to act as a nucleophile.

For 4-bromo-N,N-dimethylaniline, these descriptors have been calculated and are detailed in the following table. These values suggest that the compound has a notable capacity to interact with nucleophiles. tci-thaijo.org

Table 2: Reactivity Descriptors for 4-bromo-N,N-dimethylaniline

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.996 |

| Electron Affinity (A) | 0.971 |

| Chemical Hardness (η) | 2.5125 |

| Electronegativity (χ) | 3.4835 |

| Electrophilicity Index (ω) | 0.8074 |

Source: El Ouafy, H., et al., 2021. tci-thaijo.org

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. tci-thaijo.orgimist.ma It illustrates the charge distribution around the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions denote positive potential and are prone to nucleophilic attack. Green areas represent neutral potential. The MESP is particularly useful for understanding the initial stages of a chemical reaction where the interacting species are still relatively far apart. tci-thaijo.org For substituted anilines, the MESP can highlight the electron-rich and electron-poor regions, providing insights into their reactivity patterns. pku.edu.cn

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. tci-thaijo.org Computational methods can predict the NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net These properties are related to the molecule's response to an applied electric field. A large first hyperpolarizability value is indicative of a strong NLO response.

DFT calculations on 4-bromo-N,N-dimethylaniline have been used to compute these NLO properties. tci-thaijo.org The dipole moment provides information about the charge distribution and polarity of the molecule. Polarizability and hyperpolarizability describe the ease with which the electron cloud can be distorted by an electric field. The calculated NLO properties for 4-bromo-N,N-dimethylaniline are summarized in the table below.

Table 3: Non-Linear Optical Properties of 4-bromo-N,N-dimethylaniline

| Property | Value |

|---|---|

| Dipole Moment (μ) | 3.257 D |

| Polarizability (α) | - |

| First Hyperpolarizability (β) | - |

Source: El Ouafy, H., et al., 2021. tci-thaijo.org (Note: Specific values for α and β were not provided in the primary source text, but their calculation was mentioned as part of the study.)

Spectroscopic Characterization and Structural Elucidation of 4 Bromo N,3 Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within a molecule.

For the related compound 4-bromo-N,N-dimethylaniline , ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons and the N-methyl protons. rsc.orgorgsyn.org The two aromatic protons adjacent to the dimethylamino group appear as a doublet at approximately 6.59 ppm, while the two protons adjacent to the bromine atom are observed as a doublet at around 7.31 ppm. orgsyn.org The six protons of the two methyl groups attached to the nitrogen atom give a sharp singlet at approximately 2.93 ppm. orgsyn.org

The ¹³C NMR spectrum of 4-bromo-N,N-dimethylaniline in CDCl₃ reveals signals for all the carbon atoms in the molecule. rsc.orgorgsyn.org The carbon atom attached to the bromine shows a resonance around 108.6 ppm, while the carbons ortho to the dimethylamino group appear at about 114.2 ppm. orgsyn.org The carbons meta to the dimethylamino group are found at approximately 131.8 ppm, and the carbon atom directly bonded to the nitrogen is observed at about 149.6 ppm. orgsyn.org The signal for the methyl carbons is located at around 40.7 ppm. orgsyn.org

In the case of N,N,3-trimethylaniline , a derivative where the bromine is replaced by a methyl group, the ¹H NMR spectrum in CDCl₃ shows a multiplet for the aromatic protons between 6.43 and 7.22 ppm. The singlet for the N,N-dimethyl protons appears at 2.93 ppm, and the singlet for the aromatic methyl group is at 2.32 ppm. rsc.org The ¹³C NMR spectrum of this compound displays signals at 150.66, 138.71, 128.91, 117.72, 113.52, 109.97, 40.73, and 21.87 ppm. rsc.org

Detailed NMR data for these compounds are summarized in the tables below.

¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-bromo-N,N-dimethylaniline | CDCl₃ | 7.31 (d, J = 9.1 Hz, 2H), 6.59 (d, J = 9.1 Hz, 2H), 2.93 (s, 6H) orgsyn.org |

| N,N,3-trimethylaniline | CDCl₃ | 7.22 – 6.77 (m, 1H), 6.70 – 6.43 (m, 3H), 2.93 (s, 6H), 2.32 (s, 3H) rsc.org |

¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-bromo-N,N-dimethylaniline | CDCl₃ | 149.6, 131.8, 114.2, 108.6, 40.7 orgsyn.org |

| N,N,3-trimethylaniline | CDCl₃ | 150.66, 138.71, 128.91, 117.72, 113.52, 109.97, 40.73, 21.87 rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of 4-bromo-3-methylaniline (B1294692) shows characteristic absorption bands that confirm the presence of its functional groups. chemicalbook.com The spectrum for 4-bromo-N,N-dimethylaniline also displays distinct peaks. orgsyn.orgpurechagroup.comchemicalbook.com The spectrum for this compound shows absorptions at 3091, 2925, 1866, 1591, and 1354 cm⁻¹. orgsyn.org These bands are indicative of C-H aromatic stretching, C-H aliphatic stretching, and aromatic C=C bending vibrations, which are consistent with the structure of the molecule. orgsyn.orgpurechagroup.comchemicalbook.com

A derivative, 4-Bromo-N,N-dimethylaniline-N-oxide , exhibits characteristic IR bands at 3572, 3032, 1659, 1647, 1567, and 1070 cm⁻¹. orgsyn.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of a molecule, which can be used to determine its elemental composition.

For 4-bromo-N,N-dimethylaniline , HRMS analysis using electrospray ionization (ESI) shows two characteristic peaks for the protonated molecule due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated m/z for [C₈H₁₁⁷⁹BrN+H]⁺ is 200.0069, and the found value is 200.0081. orgsyn.org For [C₈H₁₁⁸¹BrN+H]⁺, the calculated m/z is 202.0049, and the found value is 202.0059. orgsyn.org

In the case of its N-oxide derivative, 4-Bromo-N,N-dimethylaniline-N-oxide , the calculated m/z for [C₈H₁₁⁷⁹BrNO+H]⁺ is 216.0019, with a found value that matches exactly. orgsyn.org The detection of the radical cation of 4-bromo-N,N-dimethylaniline has also been reported in mass spectrometry studies. rsc.org

X-ray Crystallography (for solid-state structures of derivatives)

For instance, the crystal structure of (E)-4-Bromo-N-(2-chlorobenzylidene)aniline , a Schiff base derivative, has been determined. researchgate.net The molecule crystallizes with a dihedral angle of 49.8(2)° between the two aromatic rings. researchgate.net

In another related derivative, 4-bromo-N-[4-(diethylamino)benzylidene]aniline , the crystal structure reveals two independent molecules in the asymmetric unit, one with a trans and the other with a cis arrangement around the C-N bond. nih.gov

The crystal structure of 4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide shows that it crystallizes in a triclinic system. The crystal lattice is stabilized by a network of C—H⋯N and C—H⋯Cl hydrogen bonds, as well as C–Br⋯π interactions.

These crystallographic studies on derivatives highlight how substitutions on the aniline (B41778) ring and the nitrogen atom influence the molecular packing and intermolecular interactions in the solid state.

Applications in Advanced Organic Synthesis and Functional Materials

Building Blocks for Complex Aromatic Systems

Aryl halides are foundational components in modern synthetic organic chemistry, serving as key precursors for carbon-carbon and carbon-heteroatom bond formation. nih.govscispace.com The 4-bromo-n,3-dimethylaniline structure embodies this utility, with the bromine atom acting as a versatile functional handle for a wide array of cross-coupling reactions.

The presence of the bromine atom on the aniline (B41778) ring allows for participation in numerous palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for constructing complex aromatic and heteroaromatic systems. For instance, compounds with this structural motif can readily undergo Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes. These transformations enable the direct attachment of diverse organic fragments to the aniline core, paving the way for the synthesis of highly functionalized molecules. The electron-donating nature of the amino and methyl groups can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle of these reactions.

Furthermore, the bromine atom can be converted into other functional groups. For example, lithium-halogen exchange reactions can transform the aryl bromide into a highly reactive aryllithium species. scispace.com This nucleophilic intermediate can then react with a wide range of electrophiles to introduce new substituents onto the aromatic ring. Similarly, the formation of Grignard reagents by reacting the aryl bromide with magnesium metal provides another powerful nucleophilic intermediate for synthetic transformations. acs.orgvernier.com The ability to serve as a precursor for organometallic reagents makes bromoanilines like this compound fundamental starting materials for building elaborate molecular frameworks.

Precursors for Dye Synthesis (e.g., triarylmethane dyes via Grignard reactions of related bromo-N,N-dimethylaniline)

The structurally related compound, 4-Bromo-N,N-dimethylaniline, is a well-established precursor in the synthesis of triarylmethane dyes, a class of intensely colored compounds with various applications. acs.orgresearchgate.net The synthesis typically involves the formation of a Grignard reagent, which then acts as a potent nucleophile. vernier.comacs.org

The process begins with the reaction of 4-Bromo-N,N-dimethylaniline with magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (4-(dimethylamino)phenyl)magnesium bromide. acs.orgchegg.com This organometallic compound is then reacted with a suitable carbonyl-containing electrophile. The choice of electrophile determines the final dye structure.

For example, the reaction of two equivalents of the Grignard reagent with one equivalent of diethyl carbonate, followed by an acidic workup, yields Crystal Violet (also known as Gentian Violet). acs.orgacs.org Alternatively, reacting the Grignard reagent with methyl benzoate (B1203000) leads to the formation of Malachite Green after acid hydrolysis. acs.orgresearchgate.net These syntheses are robust and are often used in undergraduate organic chemistry laboratories to demonstrate the power of the Grignard reaction. acs.orgresearchgate.netacs.org The steric bulk of the resulting triphenylmethane (B1682552) structure is thought to favor binding in the major groove of DNA, a property that has been explored by synthesizing dimeric and trimeric derivatives of Crystal Violet for DNA binding studies. nih.gov

| Precursor | Grignard Reagent | Electrophile | Resulting Dye | Reference(s) |

|---|---|---|---|---|

| 4-Bromo-N,N-dimethylaniline | (4-(dimethylamino)phenyl)magnesium bromide | Diethyl carbonate | Crystal Violet | acs.orgacs.org |

| 4-Bromo-N,N-dimethylaniline | (4-(dimethylamino)phenyl)magnesium bromide | Methyl benzoate | Malachite Green | acs.orgresearchgate.net |

Intermediates for Pharmaceutically Relevant Scaffolds

Substituted anilines are ubiquitous structural motifs in a vast number of pharmaceutical agents. Bromoanilines, including this compound and its isomers, serve as crucial intermediates in the synthesis of these bioactive molecules. sonalplasrubind.comguidechem.comnbinno.com The bromine atom provides a reactive site for introducing molecular complexity and building the core structures of pharmaceutically relevant scaffolds.

Research has demonstrated the utility of bromoaniline derivatives in creating compounds with significant biological activity. For example, 3-Bromo-2,4-dimethylaniline is used in the synthesis of pyrimidine (B1678525) analogs that act as selective inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of certain cancers and autoimmune diseases. In another instance, a derivative of 4-bromo-N,N-dimethylaniline, specifically its N-oxide, is a key starting material in a synthetic route to cis-2-Bromo-5-methyl-5,6,6a,11b-tetrahydrobenzofuro[2,3-c]quinoline, a complex heterocyclic system. orgsyn.org Furthermore, combinatorial chemistry processes aimed at creating libraries of hydrofuroquinolines for biological screening have utilized precursors like 4-bromo-3-methylaniline (B1294692). google.com

The versatility of these bromoaniline intermediates stems from their ability to participate in a wide range of chemical transformations, allowing for the systematic construction of targeted molecular architectures. The aniline core itself is a key pharmacophore in many drug classes, and the ability to functionalize it via the bromine handle is a powerful strategy in medicinal chemistry.

| Bromoaniline Derivative | Resulting Scaffold/Target Class | Reference(s) |

|---|---|---|

| 3-Bromo-2,4-dimethylaniline | Pyrimidine analogs (Bruton's tyrosine kinase inhibitors) | |

| 4-bromo-N,N-dimethylaniline-N-oxide | cis-2-Bromo-5-methyl-5,6,6a,11b-tetrahydrobenzofuro[2,3-c]quinoline | orgsyn.org |

| 4-bromo-3-methylaniline | Hydrofuroquinoline libraries | google.com |

Emerging Research Directions and Sustainable Chemistry Considerations

Development of Green Synthetic Methodologies

Green chemistry principles are being integrated into the synthesis of 4-Bromo-n,3-dimethylaniline to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A primary focus of green synthesis is the replacement of toxic and hazardous reagents and solvents with safer alternatives. Traditional bromination reactions, for instance, often employ elemental bromine, which is highly corrosive and hazardous. Researchers are investigating alternative brominating agents that are easier to handle and less harmful to the environment. Similarly, there is a move away from chlorinated solvents like dichloromethane and chloroform (B151607) towards greener options such as water, ethanol, or supercritical fluids. These alternative solvents reduce the environmental footprint associated with the synthesis and purification processes.

To enhance reaction rates and reduce energy consumption, alternative energy sources are being explored. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The direct interaction of microwaves with the polar molecules in the reaction mixture allows for rapid and uniform heating, which can minimize the formation of byproducts.

Ultrasound-assisted synthesis, or sonochemistry, is another promising technique. The application of high-frequency sound waves can create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This phenomenon generates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates and improve mass transfer, leading to more efficient chemical transformations.

Catalyst Design for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalysts is a key area of research for reactions involving this compound. The focus is on creating catalysts that offer high efficiency (turnover number and turnover frequency) and exceptional selectivity (chemo-, regio-, and stereoselectivity). For instance, in cross-coupling reactions where this compound is used as a substrate, researchers are designing sophisticated palladium-based catalysts with specific ligands that can facilitate the reaction under milder conditions, with lower catalyst loadings, and with greater functional group tolerance. Heterogeneous catalysts are also gaining attention as they can be easily separated from the reaction mixture and recycled, aligning with the principles of sustainable chemistry.

Exploration of Novel Reactivity and Transformation Pathways

Scientists are continually exploring new ways to utilize this compound as a building block in organic synthesis. This involves discovering novel reactions and transformations that can lead to the creation of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. Research efforts are directed towards uncovering new C-N and C-C bond-forming reactions, as well as developing innovative functionalization strategies for the aromatic ring. The unique electronic and steric properties of this compound make it an interesting substrate for studying reaction mechanisms and developing new synthetic methodologies.

Computational-Guided Material Design

Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new materials. In the context of this compound, computational methods are being used to predict its reactivity, understand reaction mechanisms, and design novel molecules with desired properties. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and help in predicting the most likely sites for electrophilic or nucleophilic attack. This in silico approach allows researchers to screen potential candidate molecules and reaction conditions before embarking on extensive experimental work, thereby saving time, resources, and reducing chemical waste. This predictive power is crucial for designing new organic electronic materials, polymers, or biologically active compounds derived from this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.